N-[6-chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(4-methylphenyl)urea
Overview
Description
Scientific Research Applications
Cytokinin Activity in Plant Biology
N-phenyl-N'-(4-pyridyl)urea derivatives, including compounds structurally related to N-[6-chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(4-methylphenyl)urea, have been synthesized and evaluated for their cytokinin activity, which is essential for plant growth and development. These compounds have shown significant cytokinin activity in the tobacco callus bioassay, with some derivatives being as active as known cytokinins like N6-benzyladenine. This suggests potential applications in agriculture and plant tissue culture to promote cell division and plant growth (Takahashi, Shudo, Okamoto, Yamada, & Isogai, 1978).
Adventitious Rooting Enhancement
Research on urea derivatives, including those structurally similar to this compound, has indicated their role in enhancing adventitious root formation, a critical aspect of plant propagation. These compounds, by exhibiting cytokinin-like activity, can influence plant morphogenesis, potentially providing new tools for horticulture and plant breeding (Ricci & Bertoletti, 2009).
Polymerization Initiators
N-aryl-N'-pyridyl ureas, which share a core structural motif with this compound, have been studied as thermal latent initiators for the ring-opening polymerization of epoxides. These compounds can control the polymerization process, making them valuable for creating specific polymer structures and properties in materials science (Makiuchi, Sudo, & Endo, 2015).
Supramolecular Chemistry
In supramolecular chemistry, urea derivatives have been utilized to equip metallo-supramolecular macrocycles with functional groups, leading to the formation of complex structures through hydrogen bonding and metal coordination. This research opens avenues for designing new molecular assemblies with potential applications in catalysis, molecular recognition, and nanotechnology (Troff, Hovorka, Weilandt, Lützen, Cetina, Nieger, Lentz, Rissanen, & Schalley, 2012).
Properties
IUPAC Name |
1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-3-(4-methylphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3N3O/c1-8-2-4-10(5-3-8)19-13(22)21-12-7-9(14(16,17)18)6-11(15)20-12/h2-7H,1H3,(H2,19,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNFIOSXVHNESC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CC(=C2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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